molecular formula C10H10ClFO2 B14066225 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14066225
M. Wt: 216.63 g/mol
InChI Key: NUOPFPOBLBZOQF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 2-chloro-5-(fluoromethoxy)phenyl group. This compound’s structure combines halogen (Cl) and fluorinated alkoxy (F-OCH3) substituents, which are known to influence electronic properties, lipophilicity, and bioactivity. For example, its positional isomer, 1-(2-chloro-6-(fluoromethoxy)phenyl)propan-1-one (CAS: 1805745-96-3), has a molecular formula of C10H10ClFO2 and a molar mass of 216.64 g/mol .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-5-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-10(13)8-5-7(14-6-12)3-4-9(8)11/h3-5H,2,6H2,1H3

InChI Key

NUOPFPOBLBZOQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCF)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2-Chloro-5-(fluoromethoxy)benzene

The fluoromethoxy group is introduced via nucleophilic aromatic substitution. Starting with 2-chloro-5-nitrophenol, the nitro group is reduced to an amine, diazotized, and substituted with fluoromethoxy using a fluoromethylating agent (e.g., fluoromethyl bromide) under basic conditions.

Reaction Conditions:

  • Substrate: 2-Chloro-5-nitrophenol
  • Reduction: H2/Pd-C in ethanol, 25°C, 12 h (yield: 92%).
  • Diazotization: NaNO2, HCl, 0–5°C.
  • Fluoromethoxylation: Fluoromethyl bromide, K2CO3, DMF, 60°C, 8 h (yield: 65%).

Acylation with Propanoyl Chloride

The derived 2-chloro-5-(fluoromethoxy)benzene undergoes Friedel-Crafts acylation using propanoyl chloride and AlCl3. The reaction proceeds at 0°C to room temperature in dichloromethane, with strict exclusion of moisture.

Optimized Parameters:

Parameter Value
Catalyst AlCl3 (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C → 25°C (gradual)
Reaction Time 6 h
Yield 78%

Mechanistic Insight:
AlCl3 activates propanoyl chloride, forming an acylium ion that electrophilically substitutes the aromatic ring. The chloro and fluoromethoxy groups direct the acylation to the para position relative to the stronger electron-withdrawing group (chloro).

Direct introduction of the fluoromethoxy group onto pre-acylated intermediates is hindered by the ketone’s sensitivity to strong bases. Patent literature suggests indirect methods:

Mitsunobu Reaction with Fluoromethanol

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates coupling of phenol intermediates with fluoromethanol. However, fluoromethanol’s instability necessitates in situ generation.

Example Protocol:

  • Substrate: 2-Chloro-5-hydroxypropiophenone
  • Reagents: Fluoromethanol (generated from fluoromethyl tosylate), DEAD, PPh3, THF, 0°C → 25°C.
  • Yield: 52% (limited by fluoromethanol decomposition).

Halogen Exchange with Fluoroalkoxy Salts

Silver(I) fluoride (AgF) mediates halogen exchange in methoxy precursors. For instance, 2-chloro-5-methoxyphenyl propan-1-one reacts with AgF in acetonitrile at 80°C, replacing methoxy with fluoromethoxy.

Key Data:

Condition Outcome
AgF (2.5 equiv) Complete conversion in 24 h
Solvent Acetonitrile
Temperature 80°C
Yield 68%

Propan-1-one Formation via Oxidation

Secondary alcohols can be oxidized to ketones, offering an alternative to Friedel-Crafts. For example, 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-ol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidation Parameters:

Parameter Value
Oxidizing Agent PCC (1.5 equiv)
Solvent Dichloromethane
Temperature 25°C
Reaction Time 3 h
Yield 85%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of primary synthetic routes:

Method Advantages Limitations Yield Range
Friedel-Crafts High regioselectivity Sensitive to moisture 70–78%
Mitsunobu Functional group tolerance Low fluoromethanol stability 50–55%
Halogen Exchange Direct substitution High-temperature requirement 65–68%
Alcohol Oxidation Mild conditions Requires alcohol precursor 80–85%

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomer: 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

Key Differences :

  • Substituent Position : The fluoromethoxy group is at the 6-position in this isomer versus the 5-position in the target compound.
  • Impact : Positional isomerism can significantly affect molecular dipole moments, solubility, and binding affinity to biological targets. For instance, the 5-substituted derivative may exhibit enhanced bioavailability due to reduced steric hindrance in receptor-binding pockets.
  • Physicochemical Data :
Property Target Compound (5-Fluoromethoxy) 6-Fluoromethoxy Isomer
Molecular Formula C10H10ClFO2 C10H10ClFO2
Molar Mass (g/mol) 216.64 (inferred) 216.64
Boiling Point/Solubility Data unavailable Not reported

Pharmacologically Active Analogs

a) Imidazo[1,2-a]pyridine Derivative (Compound 44)
  • Structure : Features a 2-chloro-5-substituted phenyl group linked to an imidazo-pyridine-triazole moiety.
  • Key Differences : The additional heterocyclic rings introduce higher molecular complexity and polar surface area, likely enhancing binding to targets like the constitutive androstane receptor (CAR).
  • Synthetic Yield : 69% via General Procedure VII , suggesting moderate efficiency compared to simpler propan-1-one derivatives.
b) [18F]PK-209 (NMDA Receptor Ligand)
  • Structure : Contains a 3-(2-chloro-5-(methylthio)phenyl)-1-(3-fluoromethoxyphenyl)guanidine core.
  • Key Differences : The guanidine group in PK-209 increases polarity, reducing blood-brain barrier penetration compared to the target compound’s propan-1-one scaffold.
  • Application : Used in PET imaging of NMDA receptors, highlighting the role of fluoromethoxy groups in radiopharmaceutical design .

Halogenated Propanone Derivatives

a) 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one
  • Structure: A propenone derivative with dichloro and fluoro substituents.
  • Synthesis : Bromine addition in chloroform followed by recrystallization from acetone , a method distinct from propan-1-one derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloro-5-(fluoromethoxy)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Similar protocols are employed for brominated analogs, such as 1-(5-bromo-2-methoxyphenyl)propan-1-one, where substituent positioning and electronic effects influence reaction efficiency . Alternative routes may involve Suzuki coupling for aryl ketone formation, though steric hindrance from the fluoromethoxy group requires optimization of palladium catalysts and ligands.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals distinct shifts for the chloro (δ ~7.5–8.0 ppm) and fluoromethoxy (δ ~4.5–5.0 ppm for OCH₂F) groups. ¹⁹F NMR confirms the fluoromethoxy moiety (δ ~-140 to -150 ppm).
  • IR : Strong carbonyl absorption at ~1700–1750 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, as seen in structurally related trifluoromethyl-propanones .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation from halogenated aromatic ketones.
  • Store under inert gas (N₂/Ar) to prevent hydrolysis of the fluoromethoxy group.
  • Waste disposal should follow protocols for halogenated organics, as outlined in EPA guidelines for similar chlorophenyl derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Methodological Answer :

  • Use SHELXL for refinement, leveraging constraints for disordered fluoromethoxy or chloro groups. For example, SHELX’s robust handling of twinned data is critical for high-resolution structures .
  • Cross-validate with powder XRD or electron diffraction if single-crystal data is ambiguous. Reference databases like the Cambridge Structural Database (CSD) for analogous compounds (e.g., 1-(4-fluorophenyl)propan-1-one) to identify common packing motifs .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing substituents?

  • Methodological Answer :

  • Catalyst Selection : Stronger Lewis acids (e.g., FeCl₃ instead of AlCl₃) enhance electrophilic acylation efficiency for electron-deficient aryl rings.
  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -F) to control regioselectivity, as demonstrated in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)propan-1-one derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered substrates .

Q. How does computational modeling aid in predicting reactivity and electronic properties?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian, B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. For example, the electron-withdrawing chloro and fluoromethoxy groups lower the LUMO, enhancing electrophilicity at the carbonyl group .
  • Compare computed NMR chemical shifts (GIAO method) with experimental data to validate electronic structure models .

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